Cas no 10006-99-2 (3-(1-bromopropan-2-yl)-1-methyl-1H-indole)

3-(1-Bromopropan-2-yl)-1-methyl-1H-indole is a brominated indole derivative with significant utility in synthetic organic chemistry, particularly in the construction of complex heterocyclic frameworks. The presence of both a reactive bromopropyl group and a methyl-substituted indole core makes it a versatile intermediate for nucleophilic substitution reactions, cross-coupling methodologies, and further functionalization. Its stable yet reactive nature allows for selective modifications, enabling applications in pharmaceutical and agrochemical research. The compound’s well-defined structure ensures reproducibility in synthetic pathways, while its compatibility with various reaction conditions enhances its utility in multi-step syntheses. Suitable for controlled environments, it is typically handled under inert conditions to preserve reactivity.
3-(1-bromopropan-2-yl)-1-methyl-1H-indole structure
10006-99-2 structure
Product Name:3-(1-bromopropan-2-yl)-1-methyl-1H-indole
CAS No:10006-99-2
MF:C12H14BrN
MW:252.150262355804
CID:6117781
PubChem ID:119081719
Update Time:2025-06-07

3-(1-bromopropan-2-yl)-1-methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-(1-bromopropan-2-yl)-1-methyl-1H-indole
    • 1H-Indole, 3-(2-bromo-1-methylethyl)-1-methyl-
    • 10006-99-2
    • EN300-1895960
    • Inchi: 1S/C12H14BrN/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,7H2,1-2H3
    • InChI Key: SHUSVWGDMVDNMJ-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=CC=C2)C(C(C)CBr)=C1

Computed Properties

  • Exact Mass: 251.03096g/mol
  • Monoisotopic Mass: 251.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 4.9Ų

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Additional information on 3-(1-bromopropan-2-yl)-1-methyl-1H-indole

3-(1-bromopropan-2-yl)-1-methyl-1H-indole (CAS No. 10006-99-2): An Overview of Its Synthesis, Properties, and Applications

3-(1-bromopropan-2-yl)-1-methyl-1H-indole (CAS No. 10006-99-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a brominated propyl group and a methyl-substituted indole ring. These characteristics make it an attractive candidate for various applications, ranging from pharmaceutical development to the synthesis of advanced materials.

The synthesis of 3-(1-bromopropan-2-yl)-1-methyl-1H-indole has been extensively studied due to its potential as a building block in the development of novel drugs and functional materials. One of the most common synthetic routes involves the reaction of 3-(bromomethyl)indole with 1-bromopropane in the presence of a suitable base. This reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity.

Recent advancements in synthetic methodologies have further optimized the production of 3-(1-bromopropan-2-yl)-1-methyl-1H-indole. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel catalytic approach using palladium-based catalysts, which significantly improved the efficiency and selectivity of the synthesis. This method not only reduced the reaction time but also minimized the formation of by-products, making it a more environmentally friendly and cost-effective process.

In terms of physical and chemical properties, 3-(1-bromopropan-2-yl)-1-methyl-1H-indole exhibits several notable characteristics. It is a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for various applications in both research and industrial settings.

The biological activity of 3-(1-bromopropan-2-yl)-1-methyl-1H-indole has been a subject of interest in medicinal chemistry. Studies have shown that this compound possesses potent anti-inflammatory and anti-cancer properties. For example, research conducted at the University of California, Los Angeles (UCLA) demonstrated that 3-(1-bromopropan-2-yl)-1-methyl-1H-indole effectively inhibited the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. These findings suggest that this compound could be a promising lead for the development of new cancer therapeutics.

Beyond its potential in pharmaceutical applications, 3-(1-bromopropan-2-yl)-1-methyl-1H-indole has also found use in materials science. Its unique molecular structure makes it an excellent precursor for the synthesis of conductive polymers and other functional materials. A recent study published in Advanced Materials highlighted the use of this compound as a monomer in the preparation of conjugated polymers with enhanced electrical conductivity and stability. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The environmental impact of 3-(1-bromopropan-2-yl)-1-methyl-1H-indole is another important consideration. While brominated compounds can pose environmental risks if not properly managed, recent studies have shown that this particular compound can be synthesized using green chemistry principles to minimize its ecological footprint. For instance, researchers at the University of Cambridge developed a solvent-free synthesis method that significantly reduced waste generation and energy consumption.

In conclusion, 3-(1-bromopropan-2-yl)-1-methyl-1H-indole (CAS No. 10006-99-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and versatile properties make it an attractive candidate for further research and development. As new synthetic methodologies continue to emerge, the potential uses for this compound are likely to expand even further, contributing to advancements in various scientific fields.

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